![molecular formula C13H15NO2 B1608747 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde CAS No. 128600-67-9](/img/structure/B1608747.png)
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde
Overview
Description
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde is a biochemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde is1S/C13H15NO2/c1-3-6-14-8-10(9-15)12-7-11(16-2)4-5-13(12)14/h4-5,7-9H,3,6H2,1-2H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde has a molecular weight of 217.27 . It should be stored at a temperature between 28°C .Scientific Research Applications
Synthesis of Tryptophan Dioxygenase Inhibitors
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde: is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors . These inhibitors are being studied for their potential as anticancer immunomodulators . By inhibiting tryptophan dioxygenase, they can modulate the immune response against cancer cells, potentially leading to new cancer therapies.
Development of RNA Polymerase II Inhibitors
This compound serves as a precursor in the preparation of inhibitors targeting the C-terminal domain of RNA polymerase II . Such inhibitors can be crucial for understanding and controlling gene expression, with implications for treating diseases that involve dysregulated gene activity.
Creation of Imidazopyridines and Imidazobenzothiazoles
Researchers utilize 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde in the preparation of imidazopyridines and imidazobenzothiazoles . These compounds have a variety of applications, including as pharmaceuticals, with some showing promise as therapeutic agents due to their biological activity.
Production of Fluorescent Neuroactive Probes
The compound is also involved in the production of fluorescent neuroactive probes for brain imaging . These probes can help in the visualization and study of neural activity, contributing to our understanding of brain function and the development of treatments for neurological disorders.
Pharmaceutical Scaffolding
The versatility of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde is highlighted by its use in the assembly of pharmaceutically interesting scaffolds . These scaffolds can be the foundation for developing new drugs, especially in the context of multicomponent reactions that are sustainable and efficient.
properties
IUPAC Name |
5-methoxy-1-propylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-6-14-8-10(9-15)12-7-11(16-2)4-5-13(12)14/h4-5,7-9H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBADAAZAKZNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1C=CC(=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390370 | |
Record name | 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde | |
CAS RN |
128600-67-9 | |
Record name | 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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